molecular formula C9H15N5O3 B15339892 N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide

Cat. No.: B15339892
M. Wt: 241.25 g/mol
InChI Key: AFURRCQCZZHCKC-UHFFFAOYSA-N
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Description

N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a chemical building block designed for research and development applications. It integrates two privileged functional groups: a Boc-protected hydrazide and a 1,2,3-triazole ring. The 1,2,3-triazole moiety is a stable, aromatic heterocycle known for its strong dipole moment and ability to participate in hydrogen bonding, making it a valuable isostere for amide bonds or other planar structures in medicinal chemistry . This core structure is found in compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The Boc (tert-butoxycarbonyl) protecting group on the hydrazide nitrogen is a critical feature, offering stability during synthetic transformations while allowing for selective deprotection under mild acidic conditions to generate the free hydrazide. This makes the compound a versatile intermediate for constructing more complex molecules, such as specialized amino acid derivatives or other pharmacologically relevant targets. Researchers value this reagent for its utility in drug discovery, the synthesis of peptide mimetics, and the creation of diverse chemical libraries using robust conjugation chemistries. The product is intended for use by qualified research professionals in a controlled laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

tert-butyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate

InChI

InChI=1S/C9H15N5O3/c1-9(2,3)17-8(16)12-11-7(15)6-14-5-4-10-13-14/h4-5H,6H2,1-3H3,(H,11,15)(H,12,16)

InChI Key

AFURRCQCZZHCKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CN1C=CN=N1

Origin of Product

United States

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the hydrazide nitrogen. Acidic hydrolysis is the primary method for deprotection:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

  • Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the carbamate bond.

  • Product : 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (free hydrazide), which can participate in further reactions .

Triazole Ring Reactivity

The 1,2,3-triazole ring undergoes regioselective reactions due to its electron-deficient nature:

Cycloaddition Reactions

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • The triazole ring can form 1,4-disubstituted triazoles via reaction with terminal alkynes and azides under Cu(I) catalysis .

    • Example : Reaction with propargyl bromide yields bis-triazole derivatives (Figure 1) .

Nucleophilic Substitution

  • The triazole’s N-1 position acts as a nucleophile in SN2 reactions:

    • Conditions : Alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃ at 80°C .

    • Yield : 70–85% for alkylated products .

Hydrazide Reactivity

The hydrazide group (-CONHNH₂) participates in condensation and coordination reactions:

Condensation with Carbonyl Compounds

  • Schiff Base Formation :

    • Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux to form hydrazones .

    • Conditions : 12–24 hours, catalytic acetic acid .

    • Applications : Precursors for antimicrobial agents .

Coordination Chemistry

  • Metal Complexation :

    • Binds to Cu(II), Fe(III), and Zn(II) ions via the hydrazide oxygen and triazole nitrogen .

    • Example : Formation of [Cu(L)Cl] complexes (L = deprotonated hydrazide) with square-planar geometry .

    • Stability Constants : Log K values range from 8.2 (Cu²⁺) to 6.5 (Zn²⁺) .

Antifungal Derivatives

  • Reaction : Condensation with thiosemicarbazide followed by Boc deprotection yields thiosemicarbazone analogs.

  • Activity : IC₅₀ values against Candida albicans: 12–45 μM.

Antidiabetic Agents

  • Modification : Coupling with phenoxy-triazole fragments enhances α-glucosidase inhibition .

    • Example : Compound 9m (IC₅₀ = 11.28 ± 0.20 μM) vs. acarbose (IC₅₀ = 754.1 ± 0.5 μM) .

Reaction Optimization Data

Key parameters for representative reactions:

Reaction Type Conditions Yield Reference
Boc DeprotectionTFA/DCM, 25°C, 2 h95%
CuAACCuSO₄/NaAsc, H₂O, 25°C, 12 h82%
Schiff Base FormationBenzaldehyde, EtOH, Δ, 24 h78%
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C85%

Mechanistic Insights

  • Triazole Activation : The electron-withdrawing Boc group increases the triazole’s electrophilicity, facilitating nucleophilic attacks at N-1 .

  • Hydrazide Coordination : Deprotonation of the hydrazide NH enhances metal-binding capacity, forming stable five-membered chelate rings .

Stability and Byproduct Formation

  • Degradation Pathways : Prolonged exposure to base (e.g., TMG) causes decomposition via β-ketoester cleavage .

  • Byproducts : Bitriazoles (e.g., 7pa ) form in ≤9% yield during organo-click reactions .

Comparison with Similar Compounds

Comparison :

  • Boc-Protected vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in 10e) lower yields compared to electron-donating groups (e.g., –OCH₃ in 10j), likely due to reduced nucleophilicity of the hydrazide .

Physicochemical and Spectral Properties

NMR Spectral Features

  • Triazole Protons : Resonate at δ 7.97–8.16 (¹H) and 123–148 ppm (¹³C) across analogs .
  • Boc Group: Expected signals at δ 1.4 (¹H, singlet, –C(CH₃)₃) and 28–30 ppm (¹³C, quaternary C), absent in non-Boc analogs.
  • Hydrazide NH : δ 10.00–11.70 (¹H), broadened due to hydrogen bonding .

Thermal Stability

Boc-protected derivatives generally exhibit higher melting points (>250°C) compared to non-aromatic analogs, attributed to crystallinity induced by the Boc group .

Antimicrobial Activity

Compounds like 10c and 10e demonstrate moderate to potent activity against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) . The Boc group may reduce membrane permeability due to hydrophobicity, but this can be mitigated by structural optimization.

Enzyme Inhibition

Triazole-acetohydrazides show inhibitory activity against enzymes like carbonic anhydrase-II (CA-II), with IC₅₀ values in the micromolar range. The Boc group’s steric effects could enhance selectivity by blocking non-target interactions .

Corrosion Inhibition Performance

Triazole-acetohydrazides are effective corrosion inhibitors for metals in acidic environments. For example, 2-(4-phenyl-1H-triazol-1-yl)acetohydrazide achieves 95% inhibition efficiency on mild steel in 0.5 M HCl . The Boc variant’s hydrophobic tert-butyl group may improve adsorption on metal surfaces, though experimental data is needed for confirmation.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldPurity ControlReference
HydrazinolysisHydrazine hydrate, propan-2-ol70–85%Recrystallization
CyclizationTriethyl orthoesters, AcOH, 100°C65–78%Column chromatography

Q. Critical Parameters :

  • Solvent choice : Propan-2-ol minimizes side reactions during hydrazinolysis.
  • Temperature : Reflux ensures complete conversion without decomposition.
  • Purification : Recrystallization in propan-2-ol removes unreacted hydrazine .

How can spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:
Spectroscopy :

  • ¹H/¹³C NMR : Triazole protons resonate at δ 7.5–8.5 ppm; Boc group signals appear at δ 1.4 ppm (CH₃) and δ 3.3–3.5 ppm (CH₂) .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of Boc) and 3200–3300 cm⁻¹ (N-H of hydrazide) .

Q. Crystallography :

  • X-ray diffraction : SHELXL refines structures using high-resolution data, resolving challenges like twinning or disorder via commands like TWIN and SIMU .

Q. Table 2: Key Spectroscopic Peaks

TechniqueFunctional GroupCharacteristic SignalReference
¹H NMRTriazole protonsδ 7.5–8.5 ppm (multiplet)
¹³C NMRBoc carbonylδ 155–160 ppm
IRHydrazide N-H3200–3300 cm⁻¹ (broad)

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Recrystallization : Propan-2-ol is optimal for removing unreacted hydrazine, achieving >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .

Advanced Research Questions

What computational methods predict the reactivity and biological interactions of this compound?

Answer:

  • DFT Calculations : B3LYP/6-311G+ basis sets evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with corrosion inhibition or bioactivity .
  • Molecular Docking : AutoDock Vina simulates binding to targets like c-Met kinase, guiding SAR studies .

Q. Table 3: Computational Parameters

MethodSoftware/Basis SetApplicationReference
DFTGaussian 09, B3LYPElectronic properties
Molecular DockingAutoDock VinaProtein-ligand interactions

How do structural modifications at the triazole or hydrazide moieties impact properties?

Answer:

  • Triazole Substitution : Electron-withdrawing groups (e.g., nitro) enhance electrochemical corrosion inhibition by 30–40% .
  • Hydrazide Functionalization : Aromatic benzylidene substituents improve anticancer activity (IC₅₀: 5–10 µM) via π-π stacking with DNA .

Q. Table 4: Structure-Activity Relationships (SAR)

ModificationProperty ImpactReference
Nitro group (triazole)↑ Corrosion inhibition efficiency
Benzylidene (hydrazide)↑ Anticancer activity

What challenges arise in crystallographic refinement, and how does SHELXL address them?

Answer:

  • Disorder : Common in flexible Boc groups. SHELXL’s PART and SIMU commands model anisotropic displacement .
  • Twinning : Resolved via TWIN and BASF parameters in high-symmetry space groups .

How are reaction mechanisms for cyclization or functionalization elucidated?

Answer:

  • Kinetic Studies : Monitoring intermediates via LC-MS identifies rate-limiting steps (e.g., hydrazide formation) .
  • Isotopic Labeling : ¹⁵N-labeled hydrazine traces N-H bond cleavage during cyclization .

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